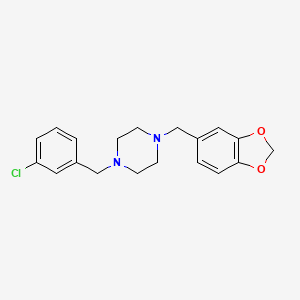

![molecular formula C21H27N3O3 B5546138 9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including those related to the specified compound, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The structural characterization of diazaspiro[5.5]undecane derivatives and related compounds has been extensively studied. Single crystal X-ray diffraction methods have been used to determine the molecular structure, providing insight into the spatial arrangement and confirmation of these compounds (Zhu, 2011).

Chemical Reactions and Properties

The reactivity of diazaspiro[5.5]undecane derivatives includes a variety of chemical reactions. For instance, the aminomethylation of Guareschi imides leads to the formation of novel nitrogen-containing spiro heterocycles, demonstrating the compound's versatility in synthetic organic chemistry (Khrustaleva et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the specified compound, can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring, highlighting a method for constructing complex molecular structures that could have implications for drug development and chemical synthesis (Parameswarappa & Pigge, 2011).

- Innovative synthesis approaches for diazaspiro compounds have been developed, including a catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction. These methods underscore the versatility and efficiency of synthesizing nitrogen-rich spiro compounds, which could be pivotal in designing new chemical entities with potential biological activities (Aggarwal, Vij, & Khurana, 2014).

Potential Pharmaceutical Applications

- A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed their antihypertensive properties in the spontaneously hypertensive rat model. This indicates the potential for compounds within this class, including variations of the specified molecule, to serve as leads for the development of new antihypertensive agents. The study particularly highlighted the importance of specific substitutions on the spirolactam ring for activity, offering insights into structural-activity relationships (Clark et al., 1983).

- The utility of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists for treating chemokine-mediated diseases, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease, underscores the therapeutic relevance of these compounds. This application demonstrates the intersection of organic chemistry and pharmacology in discovering new treatments for inflammatory conditions (Norman, 2007).

Photophysical and Solvatochromic Studies

- Research into the photophysical properties and solvatochromic analysis of diazaspiro compounds has been conducted, exploring their behavior under various solvent conditions. Such studies are crucial for understanding the electronic properties of these compounds and their potential applications in materials science or as probes in chemical biology (Aggarwal & Khurana, 2015).

Propiedades

IUPAC Name |

9-[[5-(hydroxymethyl)furan-2-yl]methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c25-15-19-2-1-18(27-19)14-23-11-7-21(8-12-23)6-3-20(26)24(16-21)13-17-4-9-22-10-5-17/h1-2,4-5,9-10,25H,3,6-8,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXDXUJAADNWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=C(O3)CO)CN(C1=O)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-{[5-(Hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)